N-Mal-N-bis(PEG2-acid)

PROTAC ADC Bioconjugation

Choose N-Mal-N-bis(PEG2-acid) for its branched architecture that delivers two carboxylic acid conjugation sites per molecule—doubling payload capacity versus linear PEG linkers while preserving conjugate solubility and target affinity. This non-cleavable, maleimide-terminated crosslinker enables thiol-specific bioconjugation with amine-containing payloads, making it the definitive choice for high-DAR ADC programs and multi-functional PROTAC designs where linear analogs compromise performance.

Molecular Formula C21H32N2O11
Molecular Weight 488.5 g/mol
CAS No. 2110449-02-8
Cat. No. B609591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-acid)
CAS2110449-02-8
SynonymsN-Mal-N-bis(PEG2-acid)
Molecular FormulaC21H32N2O11
Molecular Weight488.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30)
InChIKeyIEXQAPPGJQEYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-acid) CAS 2110449-02-8 for PROTAC and ADC Linker Procurement


N-Mal-N-bis(PEG2-acid) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker with a single maleimide group and two terminal carboxylic acid groups, arranged in a branched architecture. The compound features a molecular weight of 488.49 g/mol and the molecular formula C21H32N2O11 . It is a non-cleavable linker utilized for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling specific, stable conjugation between thiol-bearing biomolecules and amine-containing payloads or targeting ligands [1]. The branched PEG2 configuration distinguishes it from common linear PEG analogs, providing a unique combination of reactivity, solubility, and structural properties that directly impact conjugate performance .

Why Generic PEG Linkers Cannot Substitute for N-Mal-N-bis(PEG2-acid)


Substituting N-Mal-N-bis(PEG2-acid) with a generic linear PEG linker of similar molecular weight, such as Mal-PEG2-acid or Mal-PEG4-acid, will fundamentally alter conjugate architecture and performance. The branched, multi-arm structure of this compound is not a cosmetic variation; it provides a quantifiable increase in the number of carboxylic acid conjugation sites (two per linker molecule) compared to a linear analog (one per linker molecule), directly impacting drug-to-antibody ratio (DAR) and payload loading capacity . Furthermore, this branched PEG design has been shown to reduce conjugate aggregation and preserve target binding affinity when achieving higher DARs, a feat that linear or traditional hydrophobic linkers (e.g., SPDB, SMCC) cannot match without compromising the stability or activity of the resulting conjugate . The specific combination of a maleimide handle for thiol-specific bioconjugation and two carboxylic acids for payload attachment or further derivatization is a precise functional arrangement not found in other common linkers, making generic substitution a risk to the intended synthetic outcome.

N-Mal-N-bis(PEG2-acid) Performance Benchmarks Against Key Comparators


Dual Carboxylic Acid Functionality: Enables Higher Drug Loading vs. Linear PEG Linkers

N-Mal-N-bis(PEG2-acid) provides two terminal carboxylic acids for conjugation, while standard linear PEG linkers with a maleimide and a single acid (e.g., Mal-PEG2-acid) provide only one . This branched architecture allows for the attachment of two payload molecules per linker, effectively doubling the theoretical drug loading capacity in a single conjugation step compared to a linear analog . The branched PEG structure supports higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers like SPDB and SMCC, without causing aggregation or compromising the affinity of the resulting conjugate .

PROTAC ADC Bioconjugation Drug Loading

DMSO Solubility: Comparable to High-Performance ADC Linkers

N-Mal-N-bis(PEG2-acid) demonstrates a solubility of 10 mM in DMSO, as reported by multiple vendors . This solubility profile is comparable to that of the high-performance ADC linker Mal-PEG2-VCP-NB, which has a reported DMSO solubility of 100 mg/mL (approximately 127.6 mM) . While the solubility of N-Mal-N-bis(PEG2-acid) in DMSO is sufficient for standard conjugation protocols, the lower value compared to Mal-PEG2-VCP-NB (10 mM vs 127.6 mM) may reflect differences in the overall molecular structure and hydrophobicity of the two linkers.

Solubility Formulation DMSO Bioconjugation

Enhanced Conjugate Stability and Reduced Aggregation Compared to Linear PEGs

The branched, multi-arm structure of N-Mal-N-bis(PEG2-acid) is reported to provide increased stability and improved performance compared to traditional linear PEG linkers . Specifically, the branched design is known to support higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the affinity of the resulting conjugate, a common limitation of linear and traditional hydrophobic linkers like SPDB and SMCC . While direct quantitative aggregation data comparing N-Mal-N-bis(PEG2-acid) to a linear analog is not provided in the available literature, this class-level inference is supported by a broader body of evidence demonstrating that branched PEG architectures mitigate aggregation in bioconjugates.

Stability Aggregation PEGylation Drug Delivery

Optimal Use Cases for N-Mal-N-bis(PEG2-acid) Based on Performance Data


High-DAR Antibody-Drug Conjugate (ADC) Development

The branched architecture of N-Mal-N-bis(PEG2-acid) with its two carboxylic acid groups enables the attachment of multiple payload molecules per linker, directly supporting the synthesis of ADCs with higher drug-to-antibody ratios (DARs) compared to linear PEG linkers. As demonstrated in Section 3, this capability is achieved without the aggregation or affinity loss associated with traditional hydrophobic linkers . This makes the compound particularly suited for ADC programs aiming to maximize cytotoxic payload delivery while maintaining favorable biophysical properties.

Multi-Functional PROTAC Synthesis

The combination of a maleimide group for thiol-specific conjugation and two carboxylic acid handles enables the construction of more complex, multi-functional PROTAC molecules. This allows for the attachment of both an E3 ligase ligand and a target protein ligand, as well as an additional functional moiety (e.g., a fluorescent tag or a second targeting ligand), all within a single, well-defined linker. This capability is a direct consequence of the compound's branched, heterobifunctional design, as highlighted in the structural evidence .

Aqueous Bioconjugation Requiring High Payload Density

The enhanced water solubility of N-Mal-N-bis(PEG2-acid), attributed to its PEG2 arms and multi-arm structure, makes it suitable for bioconjugation reactions in aqueous buffers . This is critical for maintaining the native conformation and activity of sensitive biomolecules like antibodies and proteins. The compound's solubility profile (Section 3) and ability to achieve high payload density without precipitation are key advantages in these applications.

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